N-ethyl-N'-propargylurea

Description

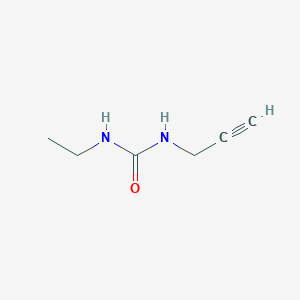

N-Ethyl-N'-propargylurea is a substituted urea derivative characterized by an ethyl group and a propargyl (prop-2-yn-1-yl) group attached to the urea core. Ureas, with the general structure R₁R₂N–CO–NR₃R₄, are versatile compounds in organic synthesis, medicinal chemistry, and materials science due to their hydrogen-bonding capacity and structural modularity.

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-ethyl-3-prop-2-ynylurea |

InChI |

InChI=1S/C6H10N2O/c1-3-5-8-6(9)7-4-2/h1H,4-5H2,2H3,(H2,7,8,9) |

InChI Key |

JUYNEKPSUIOAAH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Ethyl-N'-Phenylurea

- Structure : Ethyl and phenyl substituents.

- Applications: Used as a chemical intermediate in organic synthesis.

- Key Differences : The phenyl group enhances lipophilicity compared to the propargyl group, favoring applications in hydrophobic systems. Unlike propargyl, phenyl lacks click chemistry reactivity.

N-Ethyl-N'-(3-Dimethylaminopropyl)carbodiimide (EDC)

- Applications : Widely used as a coupling agent for activating carboxyl groups in peptide synthesis and biosensor fabrication .

- Key Differences : Carbodiimides like EDC are electrophilic, enabling carboxylate activation, whereas ureas are generally unreactive unless functionalized with groups like propargyl for further derivatization.

N-Ethyl-N'-Nitro-N-nitrosoguanidine

- Structure : Ethyl and nitroso groups.

- Applications : A nitrosourea alkylating agent used in cancer research to induce DNA damage (e.g., O⁶-methylguanine lesions) .

- Key Differences : The nitroso group confers alkylating activity and cytotoxicity, absent in this compound. Propargyl-substituted ureas are more likely to participate in conjugation than alkylation.

Thiourea Derivatives (e.g., N-Ethyl-N'-[4-(triazoloazepinyl)phenyl]thiourea)

- Structure : Sulfur replaces urea’s carbonyl oxygen.

- Applications : Used in cyclization reactions; thioureas exhibit stronger hydrogen-bonding and metal coordination than ureas .

- Key Differences : Thioureas are more nucleophilic and redox-active, whereas propargyl-substituted ureas may prioritize alkyne-specific reactivity.

Comparative Data Table

Research Findings and Mechanistic Insights

- Click Chemistry Potential: The propargyl group in this compound could enable conjugation with azide-functionalized molecules, a strategy employed in biosensor development (e.g., PANI-based sensors using EDC/NHS chemistry) .

- Toxicity Profile: Unlike nitrosoureas (e.g., N-ethyl-N'-nitro-N-nitrosoguanidine), non-alkylating ureas like this compound are expected to exhibit lower genotoxicity, aligning with the safety profile of N-ethyl-N'-phenylurea .

- Solubility and Stability: Propargyl substituents may reduce aqueous solubility compared to polar groups (e.g., dimethylaminopropyl in EDC) but enhance compatibility with organic solvents for polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.